4-Quinolinamine, 3,5,7-trimethyl-
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Overview
Description
3,5,7-trimethylquinolin-4-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of three methyl groups at positions 3, 5, and 7, and an amine group at position 4 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trimethylquinolin-4-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, modern synthetic methods such as microwave-assisted synthesis and green chemistry protocols using ionic liquids have been employed to improve yield and reduce environmental impact .
Industrial Production Methods
Industrial production of 3,5,7-trimethylquinolin-4-amine often involves large-scale batch processes using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and catalytic processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5,7-trimethylquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under controlled conditions.
Substitution: Halogens, alkyl halides, and Lewis acids for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines.
Scientific Research Applications
3,5,7-trimethylquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,7-trimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can intercalate into DNA, disrupting replication and transcription processes . The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the methyl and amine groups.
2,4,6-trimethylquinoline: Another methylated quinoline derivative with different substitution patterns.
4-aminoquinoline: A related compound with an amine group at position 4 but without the methyl groups.
Uniqueness
3,5,7-trimethylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61563-46-0 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
UMHYCKBOCQUIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2N)C)C |
Origin of Product |
United States |
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